molecular formula C14H14N6O2S B426165 N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea

N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea

Cat. No.: B426165
M. Wt: 330.37g/mol
InChI Key: JJZXOZKHPDJTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a complex organic compound that features a benzofuran ring, a tetrazole moiety, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple steps, starting with the preparation of the benzofuran ring and the tetrazole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to receptors and enzymes in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is unique due to its combination of a benzofuran ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37g/mol

IUPAC Name

N-[(2-propyltetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H14N6O2S/c1-2-7-20-18-13(17-19-20)16-14(23)15-12(21)11-8-9-5-3-4-6-10(9)22-11/h3-6,8H,2,7H2,1H3,(H2,15,16,18,21,23)

InChI Key

JJZXOZKHPDJTFQ-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.